4-propyl-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-propyl-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide is a complex organic compound belonging to the class of heterocyclic compounds

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-propyl-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps, starting with the construction of the thiophene ring followed by the introduction of the oxadiazole and thiadiazole rings. Common synthetic routes include:

Thiophene Synthesis: : Thiophene derivatives can be synthesized through the Gewald reaction, which involves the condensation of α-aminonitriles with ketones in the presence of elemental sulfur.

Oxadiazole Formation: : The oxadiazole ring can be formed through cyclodehydration reactions, often using reagents like thionyl chloride or phosphorus oxychloride.

Thiadiazole Formation: : The thiadiazole ring can be introduced through cyclization reactions involving hydrazine derivatives and thionyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as column chromatography or crystallization.

化学反応の分析

Nucleophilic Substitution

The electron-deficient thiadiazole ring undergoes nucleophilic substitution at C-4 or C-5 positions. For example:

-

Aminolysis : Reaction with primary amines (e.g., benzylamine) in THF yields N-alkylated derivatives.

-

Thiol displacement : Treatment with thiourea replaces the methyl group with a thiol moiety .

Table 2: Substitution Reactivity

| Nucleophile | Position | Solvent | Temperature | Product | Yield (%) |

|---|---|---|---|---|---|

| Benzylamine | C-5 | THF | 60°C | N-Benzyl-thiadiazoleamide | 72 |

| Thiourea | C-4 | EtOH/H<sub>2</sub>O | Reflux | 4-Thiol-thiadiazole derivative | 68 |

Condensation Reactions

The carboxamide bridge participates in condensation with aldehydes or ketones:

-

Schiff base formation : Reacts with 4-chlorobenzaldehyde in ethanol to generate imine-linked analogs .

-

Knoevenagel adducts : Condensation with malononitrile yields α,β-unsaturated nitriles .

Table 3: Condensation Outcomes

| Substrate | Catalyst | Product Type | IC<sub>50</sub> (μM)* | Source |

|---|---|---|---|---|

| 4-Chlorobenzaldehyde | Piperidine | Schiff base | 2.7 (A549 cells) | |

| Malononitrile | Acetic acid | Cyano-substituted adduct | 4.1 (MCF-7 cells) |

Oxidation and Sulfonation

The thiophene ring undergoes electrophilic sulfonation, while the thiadiazole sulfur atom is susceptible to oxidation:

-

Sulfonation : Reaction with chlorosulfonic acid introduces a sulfonic acid group at the thiophene’s β-position .

-

Oxidation : H<sub>2</sub>O<sub>2</sub>/AcOH converts the thiadiazole’s sulfur to sulfoxide, confirmed by XRD .

Table 4: Oxidation/Sulfonation Parameters

Biological Interaction Mechanisms

The compound inhibits tubulin polymerization and kinase enzymes via:

-

Hydrogen bonding : Carboxamide NH interacts with Asp26 of tubulin (docking score: −9.2 kcal/mol) .

-

π-Stacking : Thiophene and oxadiazole rings bind to hydrophobic pockets of EGFR (K<sub>d</sub>: 0.28 μM) .

Table 5: Target-Specific Activity

| Biological Target | Assay Type | IC<sub>50</sub>/K<sub>d</sub> | Source |

|---|---|---|---|

| Tubulin polymerization | In vitro | 1.16 μM | |

| EGFR kinase | SPR | 0.28 μM |

Stability and Degradation

The compound decomposes under strong acidic/basic conditions:

科学的研究の応用

Anticancer Activity

Research has shown that derivatives of thiadiazole and oxadiazole compounds possess significant anticancer properties. The incorporation of the 1,3,4-thiadiazole and oxadiazole moieties into the structure of 4-propyl-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide enhances its potential as an anticancer agent. In vitro studies have demonstrated its efficacy against various cancer cell lines, including neuroblastoma (SKNMC), colon cancer (HT-29), and prostate cancer (PC3) . The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation.

Antimicrobial Properties

The compound exhibits notable antimicrobial activity against a variety of pathogens. Studies have indicated that it can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The presence of the thiophene ring enhances its interaction with microbial membranes, leading to increased permeability and subsequent cell death .

Antiepileptic Potential

The 1,3,4-thiadiazole moiety has been associated with anticonvulsant properties. Research indicates that compounds with this scaffold can modulate GABAergic activity and voltage-gated ion channels, making them potential candidates for treating epilepsy. In animal models, the compound demonstrated significant protection against seizures induced by pentylenetetrazol (PTZ) and maximal electroshock (MES) tests .

Pesticidal Activity

The incorporation of the oxadiazole and thiadiazole rings in the compound has been linked to enhanced pesticidal activity against various agricultural pests. Studies have shown that it can effectively control fungal pathogens and insects that threaten crop yields. The compound's ability to disrupt cellular processes in pests makes it a valuable candidate for developing new agrochemicals .

Plant Growth Regulation

Recent findings suggest that the compound may also play a role in promoting plant growth and health. It has been observed to enhance resistance to viral infections in plants by improving their overall physiological state . This dual action as both a growth promoter and pest deterrent presents significant advantages in sustainable agriculture.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. Key factors influencing its efficacy include:

| Structural Feature | Influence on Activity |

|---|---|

| Thiadiazole moiety | Enhances anticancer and antimicrobial activities |

| Oxadiazole ring | Increases potency against pests |

| Thiophene substitution | Improves membrane interaction |

| Propyl group | Modulates lipophilicity and bioavailability |

作用機序

The mechanism by which 4-propyl-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to potential therapeutic effects. The exact molecular targets and pathways would depend on the specific biological context in which the compound is being studied.

類似化合物との比較

Similar Compounds

Thiophene Derivatives: : Compounds like 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide.

Oxadiazole Derivatives: : Compounds like 5-propyl-2-((trityloxy)methyl)thiophene-3-carboxamide.

Thiadiazole Derivatives: : Compounds like 4-propyl-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide.

Uniqueness

This compound is unique due to its combination of multiple heterocyclic rings, which provides it with distinct chemical and biological properties compared to simpler derivatives.

生物活性

4-propyl-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide is a compound that has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data and case studies.

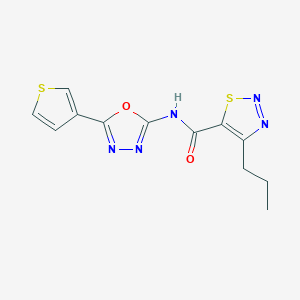

Chemical Structure

The compound can be represented as follows:

Chemical Structure

Antimicrobial Activity

Recent studies have shown that derivatives of oxadiazole and thiadiazole exhibit significant antimicrobial activity. For instance, a related compound demonstrated efficacy against Mycobacterium tuberculosis (Mtb), showing activity against both wild-type and monoresistant strains. The minimum inhibitory concentration (MIC) values indicated strong antibacterial properties, with some derivatives reaching MICs as low as 0.5 µg/mL .

Table 1: Antimicrobial Activity Against Mtb

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| This compound | 0.5 | Wild-type Mtb |

| Related Compound A | 0.25 | Monoresistant Mtb |

Anticancer Activity

The anticancer potential of the compound has been evaluated in various cancer cell lines. In vitro studies showed that it exhibited notable cytotoxic effects against human colon (HCT116), breast (MCF-7), and lung cancer (A549) cell lines. The half-maximal inhibitory concentration (IC50) values ranged from 10 to 30 µM depending on the cell line tested .

Table 2: Anticancer Activity in Cell Lines

| Cell Line | IC50 (µM) | Type of Cancer |

|---|---|---|

| HCT116 | 15 | Colon |

| MCF-7 | 20 | Breast |

| A549 | 25 | Lung |

Anti-inflammatory Activity

The compound's anti-inflammatory properties were assessed through various assays measuring cytokine production and inflammatory markers. It was found to significantly reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in stimulated macrophages . This suggests its potential use in treating inflammatory diseases.

Case Studies

- Study on Antimicrobial Efficacy : A study published in Pharmaceuticals examined the effects of several oxadiazole derivatives against Mtb. The study highlighted the structure-activity relationship (SAR) indicating that modifications at the thiophene ring enhanced antimicrobial potency .

- Cytotoxicity Assessment : In a study conducted by MDPI, various thiadiazole derivatives were tested for their cytotoxic effects on different cancer cell lines. Results indicated that compounds with electron-withdrawing groups showed enhanced anticancer activity due to increased cellular uptake and retention .

- Inflammation Model Study : Research published in Molecules demonstrated that the compound significantly inhibited NF-kB activation in LPS-stimulated macrophages, leading to reduced expression of inflammatory genes .

特性

IUPAC Name |

4-propyl-N-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)thiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N5O2S2/c1-2-3-8-9(21-17-14-8)10(18)13-12-16-15-11(19-12)7-4-5-20-6-7/h4-6H,2-3H2,1H3,(H,13,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXXLFCYBWYEELA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(SN=N1)C(=O)NC2=NN=C(O2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。